Dimethylsulfamic acid Dimethylsulfamic acid
Brand Name: Vulcanchem
CAS No.: 6623-40-1
VCID: VC17556370
InChI: InChI=1S/C2H7NO3S/c1-3(2)7(4,5)6/h1-2H3,(H,4,5,6)
SMILES:
Molecular Formula: C2H7NO3S
Molecular Weight: 125.15 g/mol

Dimethylsulfamic acid

CAS No.: 6623-40-1

Cat. No.: VC17556370

Molecular Formula: C2H7NO3S

Molecular Weight: 125.15 g/mol

* For research use only. Not for human or veterinary use.

Dimethylsulfamic acid - 6623-40-1

Specification

CAS No. 6623-40-1
Molecular Formula C2H7NO3S
Molecular Weight 125.15 g/mol
IUPAC Name dimethylsulfamic acid
Standard InChI InChI=1S/C2H7NO3S/c1-3(2)7(4,5)6/h1-2H3,(H,4,5,6)
Standard InChI Key YGNOYUCUPMACDT-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)O

Introduction

Structural and Molecular Characteristics

Dimethylsulfamic acid features a central sulfur atom bonded to an amine group (N(CH3)2-N(CH_3)_2) and three oxygen atoms, forming a sulfonate moiety (SO3H-SO_3H). The molecule adopts a tetrahedral geometry around the sulfur atom, with bond angles and lengths consistent with sulfonic acid derivatives. Computational studies suggest that the methyl groups induce steric hindrance, slightly distorting the ideal tetrahedral symmetry and influencing its reactivity . The compound’s acidity (pKapK_a) is estimated to be approximately 1.5–2.0, comparable to other sulfonic acids, making it a strong acid in aqueous solutions.

Synthetic Pathways

Direct Amination of Sulfur Trioxide

A theoretical route involves the reaction of dimethylamine ((CH3)2NH(CH_3)_2NH) with sulfur trioxide (SO3SO_3) under controlled conditions:

(CH3)2NH+SO3(CH3)2NSO3H(CH_3)_2NH + SO_3 \rightarrow (CH_3)_2NSO_3H

Sulfonation of Dimethylamine

Alternative approaches include the sulfonation of dimethylamine using chlorosulfonic acid (ClSO3HClSO_3H):

(CH3)2NH+ClSO3H(CH3)2NSO3H+HCl(CH_3)_2NH + ClSO_3H \rightarrow (CH_3)_2NSO_3H + HCl

This method parallels the synthesis of other sulfamic acids but necessitates rigorous temperature control to prevent decomposition.

Physicochemical Properties

PropertyValue/Range
Molecular Weight139.18 g/mol
Melting Point~110–115°C (decomposes)
Solubility in WaterHigh (>500 g/L)
Density1.35–1.40 g/cm³
Thermal StabilityDecomposes above 120°C

The compound’s high solubility in polar solvents and stability in acidic environments make it suitable for specific catalytic applications. Its hygroscopic nature necessitates storage in desiccated conditions.

Reactivity and Functional Applications

Acid Catalysis

Dimethylsulfamic acid’s strong acidity positions it as a candidate for acid-catalyzed reactions, such as esterifications and hydrolyses. Unlike sulfuric acid, its organic nature may reduce side reactions in sensitive substrates, though this remains speculative without experimental validation.

Coordination Chemistry

The sulfonate group can act as a ligand in metal coordination complexes. Theoretical studies propose its use in stabilizing transition metals like iron or copper for catalytic cycles, though practical examples are absent in contemporary literature.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator